2-(Bromomethyl)-4,6-dimethylpyridine
Overview
Description
2-(Bromomethyl)-4,6-dimethylpyridine is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nonclassical Noncovalent Interactions
2-(Bromomethyl)-4,6-dimethylpyridine and its derivatives demonstrate nonclassical noncovalent interactions, which are crucial in controlling crystal structures. For instance, the compound 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate exemplifies how aryl bromine and ionic metal bromide interactions influence structural control (AlDamen & Haddad, 2011).
Synthesis and Structure Analysis
This compound is used in the synthesis of chromium(III) complexes with terdentate ligands. These complexes, characterized by single-crystal X-ray diffraction, are significant in studying ethylene polymerization behavior (Hurtado et al., 2009).
Reaction Kinetics and Hydrolysis
The compound's reactivity, particularly in halogenation reactions, provides insights into reaction kinetics and hydrolysis processes. It's used to synthesize various halogenomethylpyrimidines, offering valuable data for spectrometric studies and chemical reaction analysis (Brown & Waring, 1974).
Bromination Processes
Bromination studies of 2,6-dimethylpyridine derivatives reveal insights into nucleophilic reagents' influence and the formation of bromo derivatives. These studies are essential for understanding synthetic pathways and reaction mechanisms (Skrastin'sh et al., 1991).
Surface Characterization Studies
Adsorption studies with 2,6-dimethylpyridine on various surfaces like γ-Al2O3 and Y zeolites provide essential data for surface characterization. These studies contribute to understanding Lewis and Bronsted sites in catalysis (Corma, Rodellas, & Fornés, 1984).
Electrophilic Substitution Studies
Electrophilic substitution studies, particularly in bromination reactions of dimethylphenols, illustrate the compound's role in forming various bromo derivatives. Such studies are crucial for understanding organic reaction mechanisms (Brittain et al., 1982).
Intermediates in Synthesis
This compound serves as an important intermediate in synthesizing various compounds, such as non-steroidal anti-inflammatory agents. This underscores its role in pharmaceutical and organic synthesis (Xu & He, 2010).
Ion Mobility Spectrometry
The compound's derivatives are utilized in ion mobility spectrometry, aiding in chemical standardization and analysis, which is vital for comparing mobility spectra with precision (Eiceman, Nazarov, & Stone, 2003).
Catalytic Activity Studies
Adsorption of 2,6-dimethylpyridine on zeolites and subsequent studies on catalytic activity provide insights into active site behavior and poison selectivity, which are crucial in catalysis research (Jacobs & Heylen, 1974).
Lithium or Halogen Substitution
Studies on 2,6-dimethylpyridine's reaction with phenyllithium and halogens contribute to understanding substitution sequences, which are fundamental in organic synthesis and chemical transformations (Karpman et al., 1980).
Biological Activity Analysis
Research into 2-substituted 3-cyano-4,6-dimethylpyridine derivatives, including synthesis and biological activity assessment, highlights the compound's relevance in medicinal chemistry and drug development (Yassin, 2009).
Supramolecular Interactions
The study of 2-amino-4,6-dimethylpyridinium tetrahalocuprate salts showcases the role of non-classical supramolecular interactions in their structures. These studies are significant for understanding molecular geometry and bonding interactions (Haddad, AlDamen, & Willett, 2006).
Synthetic Methodology
Bromination studies in fuming sulfuric acid demonstrate the compound's utility in synthetic methodologies and the production of high-yield bromo derivatives (Does & Hertog, 2010).
Supramolecular Structure Analysis
Studies on noncovalent supramolecular interactions in compounds like 2-amino-3,5-dibromo-4,6-dimethylpyridinium tetrabromocadmate(II) are key to understanding crystallography and molecular structure analysis (Al-Far & Ali, 2007).
Microwave-Assisted Synthesis
Research on microwave-assisted synthesis of pyridine dicarboxylic acid using 2,6-dimethylpyridine underlines the compound's role in modern, efficient synthetic processes (Zhang et al., 2010).
Intermediates for Synthesis of Amphiphilic Compounds
The synthesis of 2,6-di(bromomethyl)-1,4-dihydropyridines, used as intermediates for various lipid-like compounds, showcases its role in the preparation of amphiphilic derivatives, important in chemistry and material science (Rucins et al., 2020).
NMR Structure Elucidation
NMR spectroscopy has been used to confirm the structure of 2-bromomethyl derivatives and study their reactions with nucleophiles, contributing to advanced analytical and synthetic chemistry (Alker & Swanson, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(bromomethyl)-4,6-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBPXUPRFVPPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624275 | |
Record name | 2-(Bromomethyl)-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79313-01-2 | |
Record name | 2-(Bromomethyl)-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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